Tripropionin

描述

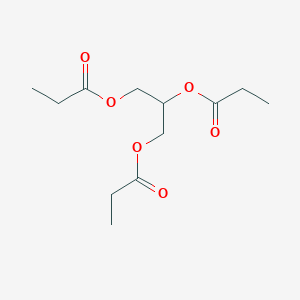

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-di(propanoyloxy)propyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-4-10(13)16-7-9(18-12(15)6-3)8-17-11(14)5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWRNSARCRTXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(COC(=O)CC)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051702 | |

| Record name | Tripropionin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with practically no odour | |

| Record name | Glyceryl tripropanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

175.00 to 176.00 °C. @ 20.00 mm Hg | |

| Record name | Glycerol tripropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.07 mg/mL at 37 °C, slightly soluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |

| Record name | Glycerol tripropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Glyceryl tripropanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.065-1.082 | |

| Record name | Glyceryl tripropanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

139-45-7 | |

| Record name | Tripropionin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropionin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPROPIONIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, 1,2,3-tripropanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripropionin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tripropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8L8EVQ6QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol tripropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Modifications of Tripropionin

Established Synthesis Pathways of Tripropionin

The conventional synthesis of this compound is dominated by direct esterification methods, which have been refined over the years to optimize yield and purity.

Esterification Reactions for this compound Production

The cornerstone of this compound synthesis is the acid-catalyzed esterification of glycerol (B35011) with propionic acid. smolecule.com This reaction involves the formation of three ester bonds between the hydroxyl groups of glycerol and the carboxyl groups of propionic acid, producing one molecule of this compound and three molecules of water. The reaction is reversible, and therefore, the removal of water is crucial to drive the equilibrium towards the formation of the desired triester.

The esterification of glycerol with propionic acid is typically catalyzed by strong mineral acids, with sulfuric acid being a common choice. smolecule.com Para-toluenesulfonic acid is another effective catalyst that offers advantages such as reduced corrosivity (B1173158). google.com The reaction mechanism follows a classical acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of propionic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glycerol. A slight excess of propionic acid, often in the range of a 1:3.2 molar ratio of glycerol to propionic acid, is generally used to compensate for any potential volatilization losses during the process.

To achieve high yields of this compound, the water produced during the esterification must be continuously removed from the reaction mixture. A widely employed technique is azeotropic distillation. biotage.com An inert organic solvent that forms an azeotrope with water, such as toluene (B28343) or xylene, is added to the reaction mixture. biotage.com Upon heating, the water-solvent azeotrope distills off at a temperature lower than the boiling point of the individual components, effectively removing water and shifting the reaction equilibrium towards the product. researchgate.net Toluene is often preferred due to its favorable azeotropic behavior and lower toxicity compared to benzene. The distilled azeotrope is collected, and the water is separated, allowing the solvent to be recycled back into the reactor. semanticscholar.org

A notable improvement in this process involves a pre-heating step where glycerol and propionic acid are heated together at 50–80°C for 3 to 6 hours before the addition of the catalyst. This preliminary step has been shown to increase the final yield of this compound by approximately 5% compared to traditional methods where all components are mixed from the start.

This compound Synthesis from Crude Glycerol By-products

The burgeoning biodiesel industry has led to a surplus of crude glycerol as a primary by-product. cardiff.ac.ukresearchgate.net This has spurred research into utilizing this low-cost feedstock for the synthesis of value-added chemicals like this compound. cardiff.ac.ukresearchgate.net The synthesis of this compound from crude glycerol follows the same esterification principle but requires initial purification steps to remove impurities such as water, methanol (B129727), soaps, and inorganic salts. cardiff.ac.ukresearchgate.net A cost-effective approach involves partial refining of the crude glycerol, where soaps, water, and methanol are removed, while the glycerol containing some inorganic salts can be directly used in the esterification reaction. cardiff.ac.ukresearchgate.net Studies have shown that the presence of these salts does not significantly hinder the esterification process when using a conventional acid catalyst like sulfuric acid. unimi.it

Purification Techniques in this compound Synthesis

After the esterification reaction, the crude this compound product contains unreacted starting materials, the catalyst, and by-products. Several purification steps are necessary to obtain high-purity this compound. The initial step often involves neutralizing the acidic catalyst with a base, such as a sodium bicarbonate solution. The resulting salts can then be removed by filtration. unimi.it The crude ester is then typically washed to remove any remaining water-soluble impurities.

For achieving high purity (≥99%), vacuum distillation is a standard method. This process separates the this compound from any remaining propionic acid and other volatile components. ubbcluj.ro Flash chromatography is another viable technique for the purification of lipids like this compound, offering excellent separation in both normal and reversed-phase modes. biotage.comcsic.es High-performance liquid chromatography (HPLC) methods have also been developed for the analysis and preparative separation of this compound. sielc.com

Advanced Synthetic Approaches and Catalytic Systems for this compound and its Analogs

Research into the synthesis of this compound is increasingly focused on developing more sustainable and efficient catalytic systems. These advanced approaches aim to overcome the limitations of traditional acid catalysts, such as corrosivity and difficulty in separation.

Enzymatic catalysis, particularly using lipases, has emerged as a promising green alternative. Lipases, such as those from Candida antarctica (immobilized as Novozym 435) and Candida rugosa, can catalyze the esterification of glycerol with propionic acid under milder reaction conditions. csic.es The enzymatic synthesis offers high selectivity, reducing the formation of by-products. researchgate.netocl-journal.org However, challenges such as slower reaction kinetics and higher catalyst costs currently limit their large-scale industrial application.

Heterogeneous solid acid catalysts are another area of active research. These catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse. mdpi.comwikipedia.org Materials such as iron and cobalt oxides supported on Al-MCM-41 have been investigated for the acetylation of glycerol with propionic acid. semanticscholar.orgbcrec.id These catalysts have shown potential in modifying and promoting the functionalization of glycerol to its ester derivatives. semanticscholar.org Metal-organic frameworks (MOFs) are also being explored as catalysts for esterification reactions due to their high surface area and tunable porosity. rsc.orgresearchgate.netmdpi.com For instance, iron-based MOFs have demonstrated catalytic activity in related ketalization reactions of glycerol. mdpi.com

The use of acidic ionic liquids as catalysts for the synthesis of related esters has also been reported, offering a novel approach that could potentially be applied to this compound production. acs.org These advanced catalytic systems are paving the way for more environmentally friendly and economically viable production of this compound and its analogs.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid Catalysts | Sulfuric acid, p-toluenesulfonic acid biotage.com | High activity, low cost | Corrosive, difficult to separate, generates waste |

| Enzymatic Catalysts (Lipases) | Candida antarctica lipase (B570770) (Novozym 435), Candida rugosa lipase csic.es | High selectivity, mild reaction conditions, biodegradable | Higher cost, slower reaction rates, potential for denaturation |

| Heterogeneous Solid Acid Catalysts | Iron/Cobalt oxides on Al-MCM-41 semanticscholar.orgbcrec.id | Easily separable, reusable, less corrosive | Can be less active than homogeneous catalysts, potential for leaching |

| Metal-Organic Frameworks (MOFs) | Iron-based MOFs mdpi.com | High surface area, tunable porosity, potential for high selectivity | Cost and stability can be issues |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Glycerol |

| Propionic Acid |

| Sulfuric Acid |

| p-Toluenesulfonic Acid |

| Toluene |

| Xylene |

| Benzene |

| Methanol |

| Sodium Bicarbonate |

| Iron Oxide |

| Cobalt Oxide |

| Candida antarctica lipase |

Enzymatic Synthesis and Biocatalysis in this compound Production

Biocatalysis presents an environmentally conscious alternative to traditional chemical synthesis, offering high specificity and milder reaction conditions. ocl-journal.orguni-greifswald.de The use of enzymes, particularly lipases, in the production of this compound avoids the harsh temperatures and aggressive catalysts associated with chemical methods, which is especially beneficial when dealing with heat-sensitive compounds. ocl-journal.org This enzymatic approach is part of a growing trend in "White Biotechnology" aimed at developing more sustainable chemical processes. mdpi.com

Lipases are widely employed for their ability to catalyze esterification reactions effectively. uni-greifswald.de For instance, research into the enzymatic synthesis of various esters has highlighted the utility of lipases like Candida sp. 99–125 due to its high catalytic performance, achieving significant conversion rates under mild conditions. acs.org While not specific to this compound, these studies demonstrate the potential for high-yield enzymatic production routes. The advantages of enzymatic processes include high catalytic activity, eco-friendly protocols, and the potential for creating structured lipids with specific functional properties. ocl-journal.org

Novel Catalyst Applications in this compound Synthesis

Recent research has expanded beyond traditional acid and enzyme catalysts to explore novel catalytic systems for triglyceride modification and synthesis. These advancements aim to improve efficiency, sustainability, and catalyst reusability.

One innovative approach involves the use of "ecocatalysts" derived from invasive alien plant species. academie-sciences.fr These biosourced catalysts, characterized by their basic properties, have proven effective and recyclable for the transesterification of fatty esters with glycerol to produce high-value monoesters. academie-sciences.fr This method presents a sustainable alternative to conventional base catalysts. academie-sciences.fr

In another area, organometallic complexes are being investigated for reactions involving triglycerides. For example, ruthenium-PNP complexes (RuMACHO) have shown high activity in catalyzing both hydrogenation and subsequent Guerbet reactions, allowing for a '2-step-1-pot' functionalization of triglycerides like this compound. cardiff.ac.uk Additionally, complexes of Group 7 metals such as manganese and rhenium have been found to be effective catalysts for related chemical transformations. cardiff.ac.uk

A study on the synthesis of glycerol esters from crude glycerol, a byproduct of biodiesel production, has also been explored, creating a cost-effective pathway for producing compounds like this compound. researchgate.net

Chemical Reactions and Derivatization Strategies of this compound

This compound can undergo several chemical reactions to yield glycerol and propionic acid or to be modified into various derivatives. These reactions include hydrolysis, transesterification, and esterification. smolecule.com

Hydrolysis of this compound (Acid and Enzyme Catalyzed)

Hydrolysis cleaves the ester bonds of this compound, breaking it down into its constituent parts: glycerol and propionic acid. smolecule.com This reaction can be catalyzed by either acids or enzymes.

Acid-Catalyzed Hydrolysis: In an acidic medium, such as in the presence of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), this compound undergoes hydrolysis. The reaction typically proceeds to completion within several hours at elevated temperatures (e.g., 50–80°C).

Enzyme-Catalyzed Hydrolysis: Lipases are highly effective at catalyzing the hydrolysis of this compound. ebi.ac.uk Kinetic studies have been performed on a variety of lipases, including those from microbial sources like Rhizopus oryzae, Mucor miehei, and Candida rugosa, as well as pancreatic lipases. ebi.ac.uknih.gov These enzymes generally follow Michaelis-Menten kinetics for the hydrolysis of short-chain triglycerides like this compound. nih.gov Research has shown that lipases can be active against both emulsified and soluble forms of this compound. nih.gov For example, Candida rugosa lipase demonstrates significant efficiency, achieving 76% hydrolysis in 6 hours at 37°C. The interaction between the lipase and aggregates of this compound in a solution is considered a crucial step for initiating the catalytic process. nih.gov

Transesterification Reactions for this compound Modification

Transesterification involves the exchange of an acyl group from an ester with one from another alcohol, a process used to modify the properties of this compound. smolecule.com This reaction is central to creating structured lipids and other derivatives. For instance, Salatrim, a reduced-calorie fat, is prepared by the interesterification of this compound (or triacetin (B1683017)/tributyrin) with hydrogenated vegetable oils. ocl-journal.org

Enzymes are also effective catalysts for these modifications. In one study, Candida rugosa lipase was used to catalyze the transesterification between this compound and certain steroids in a solvent-free system under vacuum. capes.gov.brnih.gov This reaction yielded steroid propionic acid esters, demonstrating a method for creating novel derivatives. capes.gov.brnih.gov Another example is the transesterification of this compound with methanol in the presence of a catalyst to produce sodium glyceroxide and methyl propanoate. cardiff.ac.uk

Esterification with Alcohols for this compound Derivatives

This compound can react with alcohols to form different ester derivatives, which may have applications in various industries. smolecule.com This process is a key strategy for derivatization. As noted in the transesterification section, reacting this compound with complex alcohols like steroids using a lipase catalyst is an effective method to produce high-value derivatives. capes.gov.brnih.gov The lipase from Candida rugosa has proven to be an effective biocatalyst for such reactions, while lipases from other sources like porcine pancreas or Rhizopus arrhizus were found to be less effective under similar conditions. capes.gov.brnih.gov These derivatization reactions expand the functional properties and potential applications of the this compound backbone.

Enzymatic Hydrolysis and Biodegradation of Tripropionin

Kinetics and Mechanisms of Tripropionin Hydrolysis by Lipases

The hydrolysis of this compound by lipases is a complex process influenced by the enzyme's origin, the physical state of the substrate, and the properties of the interface between the aqueous and lipid phases.

Michaelis-Menten Kinetics in this compound Hydrolysis

The hydrolysis of this compound by several microbial lipases follows the classic Michaelis-Menten kinetic model. researchgate.netsmolecule.com This model assumes that the enzyme and substrate form a reversible complex, which then breaks down to yield the product and free enzyme. Studies have shown that lipases from Rhizopus oryzae, Mucor miehei, Candida rugosa, and Candida antarctica A exhibit this behavior. researchgate.netsmolecule.com The enzymatic hydrolysis of this compound to produce aqueous-core microcapsules also follows a Michaelis-Menten mechanism. epfl.ch

However, not all lipases adhere to this model when hydrolyzing this compound. For instance, human pancreatic lipase (B570770) and lipases from Humicola lanuginosa (now Thermomyces lanuginosus) and Penicillium camembertii show a more complex, non-hyperbolic (sigmoidal) relationship between enzyme activity and substrate concentration. researchgate.netnih.gov This deviation suggests that factors beyond simple enzyme-substrate complex formation are at play, possibly related to the aggregation state of the substrate and conformational changes in the enzyme. researchgate.net

Influence of Substrate Concentration on Lipase Activity Towards this compound

The concentration of this compound has a profound effect on lipase activity, which is closely linked to the phenomena of Michaelis-Menten kinetics and interfacial activation. For lipases that follow Michaelis-Menten kinetics, the reaction rate increases with substrate concentration until it reaches a maximum (Vmax), at which point the enzyme is saturated with the substrate.

For lipases exhibiting interfacial activation, a dramatic increase in activity is often observed when the this compound concentration surpasses its solubility limit (approximately 10-12.5 mM), leading to the formation of an emulsion. stonybrookmedicine.eduresearchgate.net For example, the lipase from Mucor meihei shows low activity at this compound concentrations below 12.5 mM but much higher activity above this threshold. stonybrookmedicine.edu Similarly, the activity of lipase LipK107 increases significantly above the 10 mM solubility limit of this compound. researchgate.net

However, for some lipases, such as human pancreatic lipase and those from Humicola lanuginosa and Penicillium camembertii, the relationship is not a simple hyperbolic curve. Instead, they display a sigmoidal dependence of enzyme activity on this compound concentration, indicating a more complex interaction that may involve cooperative binding or allosteric effects. researchgate.netnih.gov

Role of Interfacial Properties in this compound Hydrolysis

The properties of the interface between the aqueous phase and the this compound substrate are critical in modulating lipase activity. The quality of the interface, rather than just the concentration of the substrate, can significantly influence the rate of hydrolysis. annualreviews.org

Studies using siliconized glass beads to create an artificial interface have shown that pancreatic lipase can be reversibly adsorbed onto this surface, and the subsequent hydrolysis of this compound appears to be first-order with respect to the amount of adsorbed enzyme. annualreviews.org This suggests that the binding of the lipase to the interface is a key step in the catalytic process. The presence of such inert interfaces can enhance the hydrolysis of dissolved triacetin (B1683017) and this compound by pancreatic lipase by several hundred-fold. nih.gov This enhancement is attributed, at least in part, to an acceleration of the deacylation step, which is rate-limiting in the absence of an interface. nih.gov

The composition of the interface also plays a role. For example, the presence of bile salts can modulate the activity of pancreatic lipase, although their effect can be complex, sometimes inhibiting and sometimes enhancing activity depending on the concentration and other factors. worthington-biochem.comnih.gov

Specificity of Lipases and Esterases Towards this compound

Lipases and esterases both catalyze the hydrolysis of ester bonds, but they exhibit different specificities towards substrates like this compound, largely based on the physical state of the substrate. Esterases generally show maximal activity against soluble substrates, with half-maximal activity reached at concentrations far below the solubility limit. ebi.ac.uk In contrast, lipases are typically more active on emulsified substrates. ebi.ac.uk

Comparative Studies of Different Lipase Origins (e.g., Candida rugosa, Human Pancreatic Lipase, Rhizopus oryzae)

Comparative studies have revealed significant differences in the way lipases from various sources interact with this compound.

Candida rugosa Lipase (CRL): CRL is one of the most extensively studied lipases. It demonstrates efficient hydrolysis of this compound, achieving 76% efficiency in 6 hours at 37°C. Kinetic studies show that CRL follows the Michaelis-Menten model for the hydrolysis of short-chain substrates like this compound. researchgate.netsmolecule.com Different isoenzymes of CRL, such as lipase A and lipase B, show slight variations in their kinetic parameters but generally exhibit similar non-specific esterase activity against micellized esters. nih.gov

Human Pancreatic Lipase (HPL): HPL exhibits more complex kinetic behavior with this compound, showing a non-hyperbolic, sigmoidal relationship between activity and substrate concentration. researchgate.netnih.gov This suggests a cooperative mechanism or allosteric regulation. HPL activity on monomeric this compound is significantly enhanced by the presence of activator compounds like bile salts or small amounts of organic solvents, which are thought to promote the open, active conformation of the enzyme. capes.gov.brnih.gov

Rhizopus oryzae Lipase (ROL): Lipase from Rhizopus oryzae also follows Michaelis-Menten kinetics for this compound hydrolysis. researchgate.netsmolecule.com It displays interfacial activation, with a quasi-linear dependency of the hydrolysis rate on this compound concentration when emulsified. oup.com The half-maximal saturation constant (K0.5) for this compound hydrolysis by a Rhizopus oryzae lipase was determined to be 5.8 mM. oup.com

The table below summarizes the kinetic behavior of lipases from different origins with this compound as a substrate.

| Lipase Origin | Kinetic Model | Interfacial Activation | Key Findings |

| Candida rugosa | Michaelis-Menten | Yes | Efficient hydrolysis; follows classic kinetics. |

| Human Pancreatic | Non-hyperbolic (Sigmoidal) | Yes | Complex kinetics; activity enhanced by activators. |

| Rhizopus oryzae | Michaelis-Menten | Yes | Follows classic kinetics with interfacial activation. |

| Mucor miehei | Michaelis-Menten | Yes | Activity significantly increases above substrate solubility. stonybrookmedicine.edu |

| Humicola lanuginosa | Non-hyperbolic (Sigmoidal) | Yes | Complex kinetic behavior. researchgate.netnih.gov |

| Staphylococcus simulans | Not specified | No | Does not exhibit interfacial activation with this compound. nih.gov |

Enzyme-Substrate Interactions and Structural Transitions during Hydrolysis

The enzymatic hydrolysis of this compound, particularly by lipases, involves complex interactions at the molecular level that are crucial for catalysis. Lipases are a class of enzymes that typically show maximum activity at a lipid-water interface, a phenomenon known as interfacial activation. oup.comembl-heidelberg.de this compound serves as a suitable substrate for investigating this phenomenon. oup.com

Studies on various microbial triacylglycerol lipases, including those from Rhizopus oryzae, Mucor miehei, and Candida rugosa, show that these enzymes can effectively hydrolyze this compound. ebi.ac.uknih.gov The kinetics of this hydrolysis often follow the Michaelis-Menten model. ebi.ac.uknih.govtandfonline.com Interestingly, the activity of these lipases against soluble forms of this compound can be as high as 70% to 90% of the activity observed against emulsions, where an interface is prominent. ebi.ac.uknih.gov

A key aspect of lipase function is a structural element known as a "lid" or "flap," which covers the active site. ebi.ac.uknih.gov In an aqueous environment without a lipid interface, this lid is typically in a closed conformation. The activation of the enzyme requires a structural transition to an open conformation, which allows the substrate access to the catalytic triad. ebi.ac.uknih.gov It is hypothesized that the interaction of the lipase with multimolecular aggregates or micelles of soluble this compound is a critical step that triggers this conformational change, leading to the opening of the lid. ebi.ac.uknih.govresearchgate.net This interaction between the enzyme and aggregated substrate molecules, or the formation of mixed micelles, appears to be as important as the specific interaction with a single substrate molecule at the catalytic site. ebi.ac.uknih.gov

In some cases, such as with lipase from the bacterium Proteus sp. (LipK107), the enzyme slowly hydrolyzes water-soluble this compound, but its activity increases dramatically when the substrate concentration exceeds its solubility limit (10 mM), further demonstrating the principle of interfacial activation. researchgate.net Similarly, lipase from Propionibacterium shermanii exhibits limited esterase activity on this compound in solution compared to its hydrolysis in an emulsion. nih.gov

Environmental and Biological Factors Affecting this compound Biodegradation

The rate and efficiency of this compound's enzymatic hydrolysis are significantly influenced by various environmental and biological conditions. Optimizing these factors is essential for applications ranging from industrial biocatalysis to understanding its metabolic fate.

pH and Temperature Optimization for this compound Hydrolysis

The catalytic activity of enzymes is highly dependent on both pH and temperature. For the lipase-mediated hydrolysis of this compound, optimal conditions can vary significantly depending on the source of the enzyme. A study utilizing a lipase to hydrolyze this compound-core microcapsules identified an optimal pH of 7.5 and an optimal temperature range of 25–37°C. tandfonline.comsmolecule.comepfl.ch In another instance, the hydrolysis of this compound was quantified at a pH of 7.0 and a temperature of 25°C. unimi.it

Enzymes from extremophilic organisms show different optima. For example, a thermoalkaliphilic lipase from Aeribacillus pallidus demonstrated maximum activity at a much higher temperature of 65°C and an alkaline pH of 10. sci-hub.se Conversely, an esterase from the haloarchaeon Haloarcula japonica (HjEstP1) has an optimal pH of 6.0. nih.gov The lipase from Propionibacterium shermanii was found to have a maximum activity at pH 7.2 and 47°C. nih.gov These variations highlight the diverse conditions under which this compound can be effectively biodegraded.

Table 1: Optimal pH and Temperature for this compound Hydrolysis by Various Enzymes

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Lipase (for microcapsules) | 7.5 | 25-37 | smolecule.com, tandfonline.com, epfl.ch |

| Propionibacterium shermanii lipase | 7.2 | 47 | nih.gov |

| Aeribacillus pallidus lipase | 10.0 | 65 | sci-hub.se |

| Haloarcula japonica esterase (HjEstP1) | 6.0 | Not specified | nih.gov |

Effect of Salinity on this compound Hydrolysis

Salinity, or salt concentration, is another critical factor that can modulate enzyme activity. The effect of salinity on this compound hydrolysis is highly dependent on the specific enzyme. For the lipase used in the hydrolysis of this compound-filled microcapsules, the optimal condition was found to be 0% NaCl, indicating that the presence of salt is not required and may even be inhibitory for this particular enzyme. tandfonline.comsmolecule.comepfl.ch

In stark contrast, enzymes from halophilic (salt-loving) organisms not only tolerate but often require high salt concentrations for stability and activity. An esterase from the extremely halophilic archaeon Haloarcula japonica, which can hydrolyze this compound, exhibits typical halophilic properties. nih.gov Its activity increases with NaCl concentration, reaching a maximum at levels greater than 4.5 M. nih.gov This demonstrates that this compound can be biodegraded across a wide spectrum of saline environments, from freshwater to hypersaline conditions, depending on the specific microbial enzymes present. Some experiments on lipase from Rhizopus oryzae have been conducted in the presence of 0.15 M NaCl. oup.com

Table 2: Effect of NaCl Concentration on this compound Hydrolysis

| Enzyme Source | Optimal NaCl Concentration | Observations | Reference |

| Lipase (for microcapsules) | 0% | Enzyme is active without salt. | smolecule.com, tandfonline.com, epfl.ch |

| Haloarcula japonica esterase | >4.5 M | Activity increases with salinity, typical for halophilic enzymes. | nih.gov |

| Rhizopus oryzae lipase | Not specified | Activity measured in 0.15 M NaCl. | oup.com |

Role of this compound in Microbial Metabolism and Bioremediation

This compound serves as a substrate in the metabolism of various microorganisms. In the context of gut health, this compound is considered a pro-drug of propionate (B1217596), a short-chain fatty acid (SCFA) with important physiological roles. nih.govnih.gov The hydrolysis of this compound by microbial lipases in the gut releases propionate, which can then be absorbed and utilized by the host. nih.gov The composition of the resident gut microbiota can influence the efficiency of this hydrolysis; for instance, a microbial community with higher lipase activity may be more effective at breaking down this compound. nih.gov This highlights a direct link between this compound and microbial metabolism, where its breakdown contributes to the pool of beneficial metabolites.

Beyond the gut, other microorganisms can also metabolize this compound. Enzymes from the lactic acid bacterium Oenococcus oeni, which is used in winemaking, can act on this compound. asm.org Furthermore, in the context of environmental science, this compound has been used as a reactive ester tracer in hydrogeological studies to assess subsurface conditions. mdpi.com Its hydrolysis, which can be microbially mediated, provides information about processes in the environment.

The degradation of this compound is also relevant to bioremediation. In a study on pesticide degradation, the bacterium Pseudomonas viridiflava was shown to hydrolyze various aliphatic substrates, including this compound. researchgate.net This capability suggests that microorganisms could be employed to break down this compound in contaminated environments, showcasing its potential role in bioremediation strategies.

Metabolic Pathways and Biological Impact of Tripropionin

Tripropionin as a Prodrug and its Metabolic Conversion

This compound, a triglyceride composed of a glycerol (B35011) backbone and three propionic acid molecules, functions as a prodrug. nih.govnih.gov A prodrug is an inactive compound that is metabolized in the body to produce an active drug. washington.edu In the case of this compound, it is converted into its active form, the short-chain fatty acid (SCFA) propionate (B1217596). nih.govresearchgate.netnih.govresearchgate.net This conversion allows for the targeted delivery and sustained release of propionate within the gastrointestinal tract. autm.net

The metabolic conversion of this compound begins in the intestine. autm.net As the molecule transits through the intestinal tract, it is subjected to enzymatic action by intestinal lipases. autm.net These enzymes catalyze the hydrolysis of the ester bonds linking the propionate molecules to the glycerol backbone. autm.netoup.comoup.com This process predictably releases three molecules of propionate and one molecule of glycerol over time. autm.netinchem.org

The hydrolysis of this compound has been studied using various lipases, such as those from Rhizopus oryzae. oup.comoup.com Kinetic studies show that the rate of hydrolysis is dependent on substrate concentration. oup.com Notably, some lipases hydrolyze this compound without the phenomenon of interfacial activation, which is a characteristic feature of many lipases where their catalytic activity dramatically increases at a lipid-water interface. oup.comoup.com

This compound belongs to a class of short-chain fatty acid triglycerides, which also includes Triacetin (B1683017) and Tributyrin (B1683025). cerealsgrains.orggoogle.com These compounds are structurally similar, consisting of a glycerol core, but differ in the specific short-chain fatty acid they carry.

| Feature | Triacetin | This compound | Tributyrin |

| Fatty Acid Component | Acetic Acid | Propionic Acid | Butyric Acid |

| Acyl Chain Length | C2 | C3 | C4 |

| Relative Water Solubility | Higher | Intermediate | Lower |

| Enzymatic Hydrolysis Rate | Faster | Intermediate | Slower |

This table provides a comparison of key properties of short-chain fatty acid triglycerides.

The length of the fatty acid acyl chain influences the physicochemical properties of these triglycerides. cerealsgrains.org Shorter acyl chains, as found in Triacetin and this compound, generally lead to greater water solubility and more rapid rates of enzymatic hydrolysis compared to longer-chain analogues like Tributyrin. This difference in hydrolysis rate can affect the location and timing of SCFA release within the gut. In some contexts, such as the formation of soy globulin gels, the shorter chain length of Triacetin and this compound resulted in higher viscosity compared to Tributyrin, an effect potentially attributed to steric hindrance from the longer aliphatic chain of butyrate. cerealsgrains.org

Influence of this compound and its Metabolites on Host Physiology

Once released, propionate acts as both an energy source and a crucial signaling molecule, exerting significant influence over various aspects of host metabolism and physiology. nih.gov

Research has demonstrated that this compound supplementation can have beneficial effects on body composition and metabolic health. patentguru.com In studies using mouse models fed a high-fat diet, the consumption of this compound led to a significant reduction in body weight and adiposity. autm.net This weight loss was specifically due to a decrease in fat mass, with no loss of muscle mass, and occurred without a reduction in food intake. autm.net The effect on body weight was observed to begin within three weeks of supplementation and was sustained over a seven-week study period. autm.net Furthermore, in conventionally raised mice, this compound administration was also found to lower plasma cholesterol levels. nih.gov

This compound and its metabolite, propionate, play a role in regulating blood sugar. Studies have shown that dietary supplementation with this compound can improve glycemic control and enhance insulin (B600854) sensitivity. nih.govresearchgate.netnih.govautm.net In mouse models, this was evidenced by improved outcomes in glucose and insulin tolerance tests. autm.net Additionally, this compound supplementation has been observed to reduce levels of fasting insulin, a key marker of insulin resistance. nih.govresearchgate.netresearchgate.net

The physiological impacts of this compound are not solely dependent on the compound itself but are significantly modulated by the host's gut microbiome. nih.govresearchgate.net The composition of the gut microbial community can determine the extent of this compound's benefits, particularly concerning glycemic control. nih.gov

This was highlighted in studies using gnotobiotic mice, which are raised in a germ-free environment and can be colonized with specific microbial communities. nih.gov When these mice were colonized with fecal microbiota from different human donors, their response to this compound varied. nih.govresearchgate.net

| Microbiota Donor | Effect of this compound on Cecal Propionate | Effect of this compound on Insulin Sensitivity |

| Responder (R65) | Increased | Improved |

| Non-Responder (N40) | No significant change | No improvement |

This table summarizes the microbiota-dependent effects of this compound on cecal propionate levels and insulin sensitivity in gnotobiotic mice colonized with different human gut microbiomes. nih.gov

In mice colonized with microbiota from a human donor who had previously responded to a probiotic treatment ("Responder" or R65), this compound supplementation led to increased levels of propionate in the cecum and a significant improvement in insulin sensitivity. nih.govresearchgate.net Conversely, in mice colonized with microbiota from a "Non-Responder" donor (N40), this compound did not increase cecal propionate and failed to improve insulin sensitivity, despite causing a reduction in body mass. nih.govresearchgate.net These findings underscore that the gut microbiome is a critical factor that modulates the metabolic effects of this compound, potentially through mechanisms that are independent of changes in body weight. nih.gov This interaction may help explain the variable outcomes reported in different studies on propionate's effects on glucose homeostasis. nih.gov

Potential as a Dietary Supplement in Metabolic Research

This compound, a triglyceride composed of a glycerol backbone and three propionate molecules, is under investigation as a dietary supplement for its potential to influence metabolic health. autm.nethmdb.ca Unlike propionate salts, which can be unpalatable, this compound is odorless and can be used as a dietary supplement. sciopen.com The fundamental principle behind its use lies in its enzymatic hydrolysis in the intestine, which releases propionate. autm.netsmolecule.com

In a study involving mice on a high-fat diet, supplementation with this compound led to a significant reduction in body weight, an effect attributed to fat loss rather than muscle loss, without a corresponding decrease in food consumption. autm.net These mice also exhibited improved glucose tolerance and insulin sensitivity. autm.net However, when the experiment was repeated in mice colonized with a human gut microbiome, while weight loss was still observed, the improvements in glucose tolerance were not, suggesting that the metabolic effects of this compound on glucose homeostasis may be dependent on the composition of the gut microbiota. autm.net

Further research has explored the comparative effects of this compound and tributyrin, another short-chain fatty acid triglyceride. In a study on hypercholesterolemic hamsters, tributyrin was found to be more effective than this compound at reducing plasma total cholesterol and non-HDL-cholesterol. sciopen.com Tributyrin supplementation also led to an increased excretion of fecal bile acids and a favorable modulation of gut microbiota, effects not observed with this compound. sciopen.com

This compound's role extends to cellular metabolism research. In studies of leukemia cells, this compound, along with other short-chain fatty acid esters like triacetin and tributyrin, has been used to study cellular energy pathways. elifesciences.orgbiorxiv.org These studies indicate that certain cancer cells can utilize short-chain fatty acids for energy, bypassing typical metabolic routes. elifesciences.org

The following table summarizes key findings from metabolic research studies involving this compound supplementation.

| Research Area | Model System | Key Findings | Reference |

| Adiposity and Glucose Homeostasis | Mice on a high-fat diet | Reduced body weight and fat mass; improved glucose tolerance and insulin sensitivity. | autm.net |

| Adiposity and Glucose Homeostasis | Mice with human gut microbiome | Reduced body weight; no significant improvement in glucose tolerance. | autm.net |

| Hypercholesterolemia | Hypercholesterolemic hamsters | No significant effect on plasma cholesterol levels compared to tributyrin. | sciopen.com |

| Cellular Metabolism | Leukemia cell lines | Can be utilized as an energy source under specific metabolic conditions. | elifesciences.orgbiorxiv.org |

Exploration of Other Biological Roles of this compound

This compound in Specific Biological Systems Research

The unique properties of this compound have led to its use in various specific biological research applications. Its ability to be hydrolyzed by lipases into glycerol and propionic acid is a key feature exploited in these studies. smolecule.com

One area of research is in the study of the enteric nervous system (ENS). In a mouse model of spinal cord injury, which often leads to gut motility issues, this compound was used alongside tributyrin to investigate the role of short-chain fatty acids in ENS resilience. nih.gov

This compound also serves as a substrate in enzymology, particularly in the study of lipase (B570770) activity. For instance, it has been used to measure the lipase activity of whole cells and fractions of Microbacterium thermosphactum. researchgate.net Research has shown that lipases from various sources, including Candida rugosa and acetyl xylan (B1165943) esterase, can efficiently hydrolyze this compound. The kinetics of this hydrolysis can vary, with some lipases following Michaelis-Menten kinetics while others exhibit a more complex, sigmoidal dependence on substrate concentration. ebi.ac.uk

In the field of material science, this compound's biodegradability makes it a candidate for the development of environmentally friendly materials. smolecule.com Its interactions with proteins, such as soybean globulins, have also been studied to understand how lipids affect protein gelation, which has implications for the food industry. cerealsgrains.org

The table below details specific research applications of this compound.

| Research Field | Specific Application | Biological System/Enzyme | Key Observation | Reference |

| Neuroscience | Investigation of enteric nervous system resilience | Mouse model of spinal cord injury | Used as a short-chain fatty acid source to study effects on the ENS. | nih.gov |

| Enzymology | Measurement of lipase activity | Microbacterium thermosphactum | This compound is an effective substrate for quantifying lipase activity. | researchgate.net |

| Enzymology | Study of lipase kinetics | Candida rugosa lipase, Acetyl xylan esterase | Demonstrates efficient hydrolysis, with kinetics varying by enzyme. | ebi.ac.uk |

| Protein Chemistry | Study of protein-lipid interactions | Soybean globulins | Influences the viscosity and gelation of protein dispersions. | cerealsgrains.org |

Interaction with Biological Systems

This compound's interaction with biological systems is primarily governed by its nature as a triglyceride of a short-chain fatty acid. Upon ingestion, it is subject to hydrolysis by intestinal lipases, releasing propionate and glycerol. autm.net This process makes propionate available to the body, where it can act as a precursor for gluconeogenesis and as a signaling molecule. nih.gov

The interaction of this compound with enzymes is a significant aspect of its biological role. Lipases from various microbial and pancreatic sources preferentially hydrolyze this compound over triglycerides with longer fatty acid chains. This preference is attributed to the easier access to the ester bonds in the shorter-chain triglyceride. The physical state of this compound in an aqueous environment also influences its interaction with lipases. Soluble aggregates or mixed micelles of this compound can enhance lipase activity by inducing conformational changes in the enzyme. ebi.ac.uk

Research on the gut microbiome has revealed that the effects of this compound can be modulated by the microbial composition. autm.netnih.gov For example, the impact of this compound supplementation on glucose homeostasis in mice was found to be dependent on the specific gut microbiota present. autm.net This highlights the intricate interplay between diet, the gut microbiome, and host metabolism.

Furthermore, this compound has been investigated for its potential in drug delivery systems. Its properties make it suitable for creating lipid-stabilized nanodroplets for encapsulating hydrophobic drugs.

Advanced Applications and Research Frontiers of Tripropionin

Tripropionin in Drug Delivery Systems

The effective delivery of hydrophobic drugs remains a significant challenge in pharmacology. This compound is being actively investigated as a key component in novel drug delivery systems designed to overcome the poor aqueous solubility of these therapeutic agents. smolecule.comnih.gov

This compound's utility as a carrier for hydrophobic drugs stems from its ability to act as a biocompatible, non-polar oil phase, enhancing the solubility and bioavailability of poorly water-soluble compounds. smolecule.com Lipid-based nanoemulsions, which are inexpensive and relatively simple to prepare, are a promising route for delivering these drugs. nih.gov

A notable example is the use of this compound in formulations designed to deliver Combretastatin (B1194345) A4 (CA4), a potent anti-cancer agent with low water solubility. researchgate.netwhiterose.ac.uk By encapsulating CA4 within a this compound core, researchers can create stable nanodroplets suitable for administration, thereby improving the drug's therapeutic potential. nih.govwhiterose.ac.uk this compound is chosen as a model oil in these studies due to its biocompatibility and effectiveness in forming stable nanoemulsions. nih.gov

Significant research has focused on the development of lipid-stabilized oil nanodroplets (LONDs) where this compound forms the oil core. nih.gov These nanoemulsions are typically produced using high-pressure homogenization, a method that allows for control over the size of the nanodroplets. nih.gov

Studies have shown that LONDs formulated with this compound exhibit sizes between 100 and 300 nanometers, with a low polydispersity index (PI) between 0.1 and 0.3, indicating a uniform particle size distribution. nih.gov A key aspect of their evaluation is stability; this compound LONDs have demonstrated excellent stability for over six weeks at 4°C and also maintain their integrity under physiological conditions, with size changes of less than 10%. nih.gov The encapsulation efficiency of hydrophobic drugs is a critical parameter. For instance, Combretastatin A4 has been encapsulated in this compound LONDs with an efficiency of approximately 76%, achieving a final drug concentration of about 1.3 mg/ml. nih.govwhiterose.ac.uk

| Parameter | Value | Method/Conditions |

|---|---|---|

| Droplet Size | 100 - 300 nm | High-Pressure Homogenization (175 MPa) |

| Polydispersity Index (PI) | 0.1 - 0.3 | Dynamic Light Scattering |

| Stability | > 6 weeks | Storage at 4°C |

| Physiological Stability | <10% size change | Under physiological conditions |

| Encapsulation Efficiency (for CA4) | ~76% | Quantification of encapsulated drug |

| Drug Concentration (for CA4) | ~1.3 mg/mL | Measurement in final LOND sample |

The ultimate goal of a drug delivery system is the effective release of its therapeutic cargo at the target site. Research on CA4-loaded this compound LONDs has provided compelling evidence of successful drug release and intracellular uptake. nih.govwhiterose.ac.uk When SVR mouse endothelial cells were treated with these LONDs, they exhibited significant microtubule disruption, a characteristic cellular effect of CA4. nih.govwhiterose.ac.uk This outcome confirms that the drug was successfully released from the this compound core and taken up by the cells. whiterose.ac.uk

While the precise mechanism of uptake has not been fully elucidated, it is hypothesized to occur via one of two pathways: fusion of the LOND's outer lipid membrane with the cell membrane, leading to direct drug release into the cytoplasm, or endocytosis of the entire nanodroplet, followed by intracellular release of the drug. whiterose.ac.uk Further research has also explored attaching these drug-loaded LONDs to microbubbles, which can be targeted to specific receptors (like VEGFR2 on tumor vasculature) and triggered to release their contents using external ultrasound, offering a strategy for enhanced, site-specific drug delivery. researchgate.netwhiterose.ac.ukresearchgate.net

This compound in Bioplastics and Biodegradable Materials Research

In response to the environmental problems posed by conventional plastics, this compound is being investigated as a component in the development of sustainable and biodegradable materials. smolecule.comresearchgate.net

This compound is considered a promising bioplastic material because it is both biodegradable and can be synthesized from renewable resources like plant-based glycerol (B35011) and propionic acid. smolecule.com This offers a sustainable alternative to petroleum-based plastics. smolecule.com

Research has identified this compound as a naturally occurring lipid component within the granules of Poly-β-hydroxybutyrate (PHB), a biodegradable polyester (B1180765) produced by bacteria such as Bacillus megaterium. researchgate.net Although it constitutes a small fraction (part of a 0.5% lipid mixture), its presence in this natural bioplastic is noteworthy. researchgate.net Furthermore, patent literature identifies this compound as a potential plasticizer that can be blended with other biodegradable polymers, such as cellulose (B213188) esters. google.com Plasticizers are added to polymers to increase their flexibility and durability, and using a biodegradable plasticizer like this compound can help create fully sustainable materials. google.com

The suitability of this compound for sustainable applications is supported by its inherent material properties. smolecule.com It possesses good thermal stability, mechanical strength, and water resistance, which are desirable characteristics for materials intended for applications like packaging films, coatings, and fibers. smolecule.com

Compared to triglycerides derived from longer-chain fatty acids, this compound's short-chain structure gives it distinct properties such as lower viscosity and different solubility profiles. These features can be advantageous in processing and can enhance its performance in specific sustainable material formulations.

| Property | Description/Significance |

|---|---|

| Biodegradability | Can be broken down by natural processes, reducing environmental persistence. |

| Renewable Source | Can be synthesized from plant-based glycerol and propionic acid. |

| Thermal Stability | Withstands heat during processing and use. |

| Mechanical Strength | Provides durability for applications like films and fibers. |

| Water Resistance | Important for packaging and coating applications. |

| Lower Viscosity | Compared to long-chain triglycerides, aiding in processing. |

Microencapsulation Technologies Utilizing this compound

This compound serves as a key component in novel microencapsulation techniques, particularly in the production of aqueous-core microcapsules. This technology leverages the compound's properties as an organic, hydrolyzable core material.

A novel method for producing aqueous-core microcapsules involves an initial step of creating organic-core capsules. tandfonline.comepfl.ch In this process, this compound is used as the organic core material, which is then encapsulated within a semi-permeable membrane, such as alginate. tandfonline.comnih.gov

The transformation from an organic to an aqueous core is achieved through the enzymatic hydrolysis of the this compound core. tandfonline.com Once the this compound-alginate microcapsules are formed, they are incubated in a buffer solution containing a specific lipase (B570770) enzyme. epfl.ch The enzyme permeates the alginate membrane and catalyzes the hydrolysis of this compound into glycerol and propionic acid. This reaction effectively replaces the organic oil core with an aqueous solution. The entire process to successfully produce aqueous-core capsules takes approximately three hours under optimal conditions. tandfonline.comepfl.chnih.gov This method results in the formation of aqueous-core capsules with a reduced accumulation of alginate within the core. tandfonline.comepfl.ch

The enzymatic hydrolysis of the this compound core is a controlled process that has been the subject of detailed kinetic studies. tandfonline.comnih.gov Research has shown that the hydrolysis reaction, catalyzed by lipase from Candida rugosa, follows a Michaelis-Menten kinetic model. tandfonline.comepfl.ch This indicates that the enzyme has a high affinity for this compound as a substrate. tandfonline.com

The efficiency of the hydrolysis is dependent on several environmental factors. tandfonline.com Systematic studies have been conducted to determine the optimal conditions for the lipase's activity. tandfonline.comresearchgate.net These investigations have assessed parameters such as pH, temperature, and salt concentration to maximize the rate of this compound hydrolysis. tandfonline.comresearchgate.net The findings from these enzymatic studies are crucial for optimizing the production of aqueous-core microcapsules. tandfonline.com

| Parameter | Optimal Condition | Finding | Source |

| Enzyme | Lipase from Candida rugosa | The enzyme effectively hydrolyzes the this compound core. | tandfonline.com |

| Kinetics | Michaelis-Menten | The enzyme exhibits a high affinity for the this compound substrate. | tandfonline.comepfl.ch |

| pH | 7.5 | Optimal pH for lipase activity, with significantly higher fatty acid production compared to more acidic conditions. | tandfonline.comepfl.chresearchgate.net |

| Temperature | 25-37 °C | The ideal temperature range for maximal enzymatic activity. | tandfonline.comepfl.chresearchgate.net |

| NaCl Concentration | 0% | The absence of NaCl was found to be optimal for the hydrolysis reaction. | tandfonline.comepfl.chnih.gov |

Emerging Research Areas

The unique chemical properties of this compound have positioned it as a subject of interest in several advanced and emerging fields of research, from renewable energy to computational chemistry.

This compound is being actively explored as a potential component in the production of biofuels. smolecule.com Its biodegradable nature makes it a promising candidate for developing more environmentally friendly energy sources. smolecule.com One significant area of research is its use as a biodiesel additive. aidic.it The production of biodiesel via transesterification generates a surplus of crude glycerol; this glycerol can be reacted with short-chain organic acids to produce short-chain oils like this compound. aidic.itresearchgate.net Studies have shown that short-chain oils such as this compound can be beneficial for improving the viscosity of biodiesel formulations, making it a valuable component in creating stable and efficient biofuels. aidic.it This application offers a cost-effective pathway for utilizing the byproducts of biodiesel manufacturing. researchgate.net

To better understand its potential as a biofuel, the thermal decomposition of this compound has been investigated using advanced computational methods. researchgate.netnih.gov Quantum chemistry studies, particularly those employing Density Functional Theory (DFT), have been used to analyze the reaction mechanisms involved in its combustion. researchgate.net

These studies calculate thermochemical properties like bond dissociation enthalpies (BDHs) to predict which chemical bonds are most likely to break first during thermal decomposition. researchgate.netresearchgate.netnih.gov For this compound (TPP), computations consistently identify the C1-C2 bonds as the weakest, suggesting they are the first to break, thereby initiating the thermal decomposition process. researchgate.netresearchgate.net Various computational methods are benchmarked to ensure accuracy, with G4MP2 theory often used as a reference for its reliability in thermochemical calculations. researchgate.netnih.gov These theoretical investigations are fundamental to revealing the initiation steps in the combustion reactions of biofuels. researchgate.netresearchgate.net

| Computational Method | Basis Set | Application | Finding | Source |

| DFT (UωB97XD) | 6–311 + G(3df,2p) | Analysis of thermal decomposition reaction mechanisms. | Used to analyze reaction pathways. | researchgate.net |

| G4MP2 | - | Reference method for accurate enthalpy of formation calculations. | Provides high accuracy with deviations of ~1 kcal/mol from experimental values. | researchgate.netnih.gov |

| G4 | - | High-level ab initio method for assessing bond dissociation enthalpies. | Used for assessing thermochemical properties. | researchgate.net |

| M06-2X | 6-311 + G(3df,2p) | Found to provide accurate predictions for bond dissociation enthalpies. | Root Mean Square Deviation (RMSD) of 3.61 kcal/mol compared to G4MP2. | researchgate.netnih.gov |

| ωB97XD | 6-311 + G(3df,2p) | Another functional providing accurate bond dissociation enthalpy predictions. | Root Mean Square Deviation (RMSD) of 3.51 kcal/mol compared to G4MP2. | researchgate.netnih.gov |

The characterization and analysis of this compound in various applications are supported by a range of advanced analytical techniques. These methods are essential for quality control, reaction monitoring, and detailed structural elucidation.

Gas chromatography coupled with mass spectrometry (GC-MS) is a key technique used for the identification and quantification of this compound and its decomposition products. nih.gov Spectroscopic methods are also widely employed. Fourier-Transform Infrared Spectroscopy (FTIR), including techniques like Attenuated Total Reflectance (ATR-IR), provides information about the functional groups present in the molecule and is used to confirm its chemical structure. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for detailed structural analysis. These modern analytical methods are crucial for advancing research and ensuring the purity and consistency of this compound in its various applications. nih.govcoresta.org

Toxicological and Safety Assessments in Research Contexts

Mechanisms of Toxicity Related to Tripropionin Exposure

From a toxicological standpoint, the effects of this compound are intrinsically linked to its breakdown products. The mechanisms of toxicity are therefore not typically associated with the parent compound itself but rather with its metabolites.

Investigative Studies on this compound's Safety Profile (General Academic Context)

In general assessments, this compound is considered to have low acute toxicity. smolecule.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated glyceryl tripropanoate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". nih.govwho.intfemaflavor.org This evaluation suggests that under normal metabolic conditions and typical exposure scenarios, this compound does not pose a significant risk.

However, academic research has explored conditions under which its safety profile might be altered. A notable area of investigation involves the metabolic stress induced by specific dietary deficiencies. For instance, early research investigated the toxicity of this compound in rats fed a diet deficient in vitamin B12. This type of study moves beyond standard safety assessments to understand the mechanistic underpinnings of toxicity in compromised biological systems. Such research is crucial for defining the boundaries of a compound's safety and understanding how individual metabolic states can influence toxicological outcomes.

Role of Metabolic Byproducts in Observed Effects

Upon ingestion, this compound is subject to hydrolysis, breaking down into its constituent molecules: glycerol (B35011) and three units of propionic acid. smolecule.com The toxicological effects, particularly under specific conditions like vitamin B12 deficiency, are primarily attributable to the metabolic byproducts rather than the intact this compound molecule.

Propionic acid is metabolized in the body via a pathway that is dependent on vitamin B12. droracle.ai Specifically, propionyl-CoA is converted to succinyl-CoA, a molecule that can enter the Krebs cycle (TCA cycle), through a series of enzymatic reactions. researchgate.netresearchgate.net One of the key enzymes in this pathway, methylmalonyl-CoA mutase, requires vitamin B12 as a cofactor. droracle.aidroracle.ai

In a state of vitamin B12 deficiency, this metabolic pathway is impaired. oup.com This impairment leads to a buildup of propionyl-CoA and its precursor, propionic acid, as well as other intermediates like methylmalonic acid. droracle.airesearchgate.net The accumulation of these organic acids can lead to a state of metabolic acidosis and other cellular disturbances, which are thought to be the underlying mechanism of toxicity observed in vitamin B12-deficient animal models exposed to this compound. Therefore, the observed toxicity is not a direct effect of this compound but a consequence of the metabolic overload of its byproduct, propionic acid, in a compromised metabolic system. oup.com

In Vitro and In Vivo Toxicological Methodologies for this compound Studies

The toxicological assessment of compounds like this compound relies on a combination of in vitro (cell-based) and in vivo (animal-based) studies to elucidate potential hazards and mechanisms of action. nih.gov

Assessing Cellular Responses to this compound and its Metabolites

In vitro toxicology studies are essential for the initial screening and mechanistic investigation of chemical compounds, providing a more rapid and cost-effective alternative to animal testing for certain endpoints. wikipedia.orgnih.gov For a compound like this compound and its metabolites, a battery of cell-based assays would be employed to assess various aspects of cellular health. These studies are typically performed on cultured mammalian cells, including cell lines representative of the liver (hepatocytes) or intestine, as these are primary sites of metabolism and absorption. nih.govnih.gov

Key cellular responses that are evaluated include:

Cytotoxicity: Assays measuring cell viability and proliferation are fundamental. These tests determine the concentration at which a substance causes cell death.

Genotoxicity: These assays assess the potential for a compound to damage DNA, which can lead to mutations or cancer.

Mitochondrial Function: Since mitochondria are central to cellular energy metabolism, assays that measure mitochondrial health are critical.

Oxidative Stress: The production of reactive oxygen species (ROS) is a common mechanism of cellular damage, and assays are used to quantify this effect.

| Assay Type | Endpoint Measured | Example Assays | Relevance |

|---|---|---|---|

| Cytotoxicity | Cell viability, cell death, membrane integrity | MTT, MTS, LDH release assay | Determines the concentration at which a substance is toxic to cells. creative-biolabs.com |

| Genotoxicity | DNA damage, gene mutations, chromosomal damage | Ames test, Micronucleus assay, Comet assay | Identifies potential carcinogens or mutagens. creative-biolabs.com |

| Mitochondrial Health | Mitochondrial membrane potential, ATP production | JC-1 assay, ATP quantification | Assesses impact on cellular energy metabolism. creative-biolabs.com |

| Oxidative Stress | Reactive Oxygen Species (ROS) levels | DCFH-DA assay | Measures a common pathway of cellular damage. |

In Vivo Models for Mechanistic Toxicological Research

In vivo studies, conducted in living organisms, are crucial for understanding the complex interactions of a substance within a whole biological system, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov Rodent models, such as rats and mice, are the most commonly used species in toxicological research due to their physiological similarities to humans, well-characterized genetics, and practical advantages. researchgate.netresearchgate.netclinicalpub.com

For a compound like this compound, in vivo studies serve several purposes:

Mechanistic Studies: Animal models can be specifically designed to investigate mechanisms of toxicity. The use of rats with a diet-induced vitamin B12 deficiency to study this compound's effects is a prime example of a mechanistic model. nih.gov This approach allows researchers to test specific hypotheses, such as the role of metabolic byproducts in toxicity. nih.gov

Toxicokinetic Studies: These studies track the compound and its metabolites through the body, providing essential data for extrapolating findings from animal models to humans.

| Animal Model | Primary Use in Toxicology | Relevance for this compound Research |

|---|---|---|

| Rat (Rattus norvegicus) | General toxicology, carcinogenicity, reproductive toxicity. researchgate.net | Used in historical mechanistic studies (e.g., vitamin B12 deficiency model) and would be a standard model for general safety assessment. rsc.org |

| Mouse (Mus musculus) | Carcinogenicity, genetic toxicology, transgenic models. nih.gov | Useful for investigating genetic predispositions or creating specific knockout models to study metabolic pathways. nih.gov |

| Rabbit | Dermal and ocular irritation studies, developmental toxicity. rsc.org | Less common for a food additive like this compound unless specific dermal or ocular exposure routes are a concern. |

| Non-rodent (e.g., Dog, Minipig) | Required for certain regulatory submissions to provide data from a second species. rsc.org | Would be used in comprehensive, pre-market safety assessments for new applications to satisfy regulatory requirements. rsc.org |

Regulatory Considerations and Research Implications for this compound Safety (Academic Perspective)

However, this regulatory acceptance does not preclude the need for ongoing academic research. The academic perspective often focuses on areas that fall outside the scope of standard regulatory assessments, including:

Investigating Effects in Susceptible Populations: As demonstrated by the research on vitamin B12 deficiency, academic studies are vital for understanding how specific health conditions or genetic predispositions might alter an individual's response to a compound.

Exploring Novel Applications: this compound has been considered for applications beyond a simple flavoring agent, such as a carrier for drugs or as a component in bioplastics. smolecule.com Such new uses would necessitate a re-evaluation of its safety profile in those specific contexts, often driven by initial academic research.

Development of New Approach Methodologies (NAMs): There is a significant push in the toxicological sciences to reduce and replace animal testing. Researchers are actively developing and validating advanced in vitro models (e.g., 3D cell cultures, organ-on-a-chip) and in silico (computer-based) models. wikipedia.org this compound, as a well-characterized compound with a generally accepted safety profile, could serve as a useful model compound for validating these new methodologies.

In essence, while regulatory bodies establish safety for the general population under defined uses, the academic community plays a crucial role in refining this understanding, exploring the mechanistic basis of potential toxicity, and pioneering the next generation of safety assessment tools.

Analytical Techniques in Tripropionin Research

Chromatographic Methods for Tripropionin Analysis

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For this compound, both gas and liquid chromatography are employed to assess purity and quantify the compound.

Gas Chromatography (GC)

Gas chromatography is a powerful tool for analyzing volatile substances like this compound. In this technique, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the two phases. GC is frequently used to determine the purity of this compound, especially after synthesis. For instance, analysis of reaction products from the esterification of glycerol (B35011) with propionic acid has shown that Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the yield and purity of the resulting this compound.